molecular formula C12H7I2N B8276394 2,7-Diiodo-9H-carbazole

2,7-Diiodo-9H-carbazole

Cat. No.: B8276394
M. Wt: 419.00 g/mol
InChI Key: WJHDOZKVIHANFK-UHFFFAOYSA-N
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Description

2,7-Diiodo-9H-carbazole is a halogenated carbazole derivative featuring iodine atoms at the 2- and 7-positions of the aromatic core. Carbazoles are nitrogen-containing heterocyclic compounds renowned for their thermal stability, optoelectronic properties, and versatility in organic synthesis. The introduction of iodine substituents enhances electron-withdrawing characteristics, making this compound valuable in materials science, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaics .

Properties

Molecular Formula

C12H7I2N

Molecular Weight

419.00 g/mol

IUPAC Name

2,7-diiodo-9H-carbazole

InChI

InChI=1S/C12H7I2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H

InChI Key

WJHDOZKVIHANFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)NC3=C2C=CC(=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds :

  • 2,7-Dibromo-9-octyl-9H-carbazole (): Bromine atoms at 2,7-positions with an octyl chain at the N9 position.
  • 2,7-Diiodo-9H-carbazole : Hypothesized to exhibit stronger intermolecular halogen bonding due to iodine’s larger atomic radius and polarizability compared to bromine.

Comparison :

  • Electron-Withdrawing Strength : Iodine’s higher atomic mass and lower electronegativity (compared to bromine) may reduce conjugation disruption while enhancing charge transport properties.
  • Crystal Packing: In 2,7-dibromo-9-octyl-9H-carbazole, Br⋯Br interactions (3.5–3.6 Å) and C–H⋯π bonds stabilize the monoclinic lattice .
  • Applications : Brominated derivatives are widely used in polymer synthesis due to their reactivity in cross-coupling reactions , whereas iodinated analogs may excel in optoelectronic devices due to enhanced charge mobility .

Positional Isomerism: 2,7- vs. 3,6-Diiodo Derivatives

Key Compounds :

  • 3,6-Diiodo-9-ethyl-9H-carbazole (): Iodine at 3,6-positions with an ethyl group at N7.
  • This compound : Meta-substitution at 2,7-positions disrupts conjugation symmetry compared to para-substituted 3,6-isomers.

Comparison :

  • Electronic Structure: 3,6-Diiodo derivatives exhibit extended π-conjugation along the carbazole’s long axis, favoring red-shifted absorption/emission spectra.
  • Solubility: The ethyl group in 3,6-diiodo-9-ethyl-9H-carbazole improves solubility in nonpolar solvents, whereas this compound (lacking alkyl chains) may require polar solvents or structural modifications for processability .

Substituent Effects: Alkyl vs. Aryl Groups

Key Compounds :

  • 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole (): Ethynyl-linked pyridyl groups at 2,7-positions.
  • 9-(4-Methoxyphenyl)-9H-carbazole (): Aryl substitution at N9 with electron-donating methoxy groups.

Comparison :

  • Electronic Modulation : Pyridyl-ethynyl groups in enhance electron-deficient character, suitable for n-type semiconductors. In contrast, this compound’s iodine atoms provide moderate electron withdrawal, balancing hole/electron transport in ambipolar materials.
  • Thermal Stability : Alkyl chains (e.g., octyl in ) improve thermal stability but reduce crystallinity, whereas aryl groups (e.g., methoxyphenyl in ) may enhance π-stacking for improved charge mobility .

Data Tables

Table 1: Structural and Electronic Comparison of Halogenated Carbazoles

Compound Substituents Molecular Weight (g/mol) Halogen Bonding Distance (Å) Key Applications
This compound I at 2,7; H at N9 ~428.01 ~4.0 (estimated) OLEDs, Photovoltaics
2,7-Dibromo-9-octyl-9H-carbazole Br at 2,7; C₈H₁₇ at N9 437.21 3.5–3.6 Polymer Synthesis
3,6-Diiodo-9-ethyl-9H-carbazole I at 3,6; C₂H₅ at N9 ~428.01 + 29.06 N/A Organic Semiconductors

Table 2: Substituent Effects on Properties

Compound Substituent Type Solubility Conjugation Pathway Thermal Stability
This compound Halogen (I) Low Asymmetric Moderate
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole Aryl-Ethynyl Moderate Extended High
9-(4-Methoxyphenyl)-9H-carbazole Aryl (OCH₃) High Symmetric High

Research Findings and Implications

  • Halogen Choice : Iodine’s polarizability enhances intermolecular interactions, critical for charge transport in thin-film devices. However, bromine’s smaller size allows tighter packing, beneficial for crystalline materials .
  • Positional Isomerism : 2,7-Diiodo derivatives may exhibit broader absorption spectra than 3,6-isomers, making them suitable for light-harvesting applications .
  • Synthetic Challenges : Direct iodination at 2,7-positions requires precise control to avoid overhalogenation, whereas brominated analogs are more straightforward to synthesize .

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